(2R)-2-(dimethylamino)-4-methylpentanoic acid
Description
Contextualization within the Landscape of Chiral Amino Acid Derivatives
Chiral amino acid derivatives are a cornerstone of modern organic synthesis, prized as versatile building blocks for pharmaceuticals, agrochemicals, and natural products. scispace.com These compounds are derived from natural or unnatural amino acids and possess at least one stereocenter, which is crucial for controlling the three-dimensional arrangement of atoms in a target molecule. Their utility extends to their use as chiral starting materials, auxiliaries, and catalysts in a myriad of chemical transformations. scispace.com The development of catalytic asymmetric methods to synthesize these derivatives is a significant area of research, with approaches including the hydrogenation of enamines and conjugate addition reactions. nih.gov
Amino acids and short peptides are readily available biomolecules that can be employed as chiral ligands for transition metal catalysis. mdpi.com This strategy has proven effective in a range of reactions, including copper-catalyzed asymmetric conjugate additions and palladium-catalyzed cross-coupling reactions, often yielding products with high enantioselectivity. mdpi.com Furthermore, the field of organocatalysis has seen the rise of chiral aldehyde catalysis, which can activate N-unprotected amino acid esters for asymmetric functionalization, mimicking biological processes of amino acid metabolism. nih.govnih.govfrontiersin.org
Significance of Chiral Tertiary Amines in Asymmetric Synthesis and Catalysis
Chiral tertiary amines are a critical class of compounds in asymmetric synthesis, where they function as catalysts, chiral bases, and key structural motifs in bioactive molecules. rsc.org Their significance stems from their ability to engage in a variety of catalytic cycles, often activating substrates through the formation of transient intermediates. For instance, chiral tertiary amines can act as Lewis base catalysts, initiating reactions such as [4+2] cycloadditions by reacting with a substrate to form a reactive zwitterionic intermediate. nih.gov This mode of activation allows for the construction of complex molecular architectures with a high degree of stereocontrol. nih.gov
The structural diversity of chiral tertiary amines contributes to their broad applicability. They are integral components of many pharmaceuticals and natural products. rsc.orgrsc.org The synthesis of molecules containing a chiral tertiary amine motif is an active area of research, with methods like transition-metal catalyzed asymmetric reductive amination and hydroamination emerging as powerful tools. rsc.orgresearchgate.net These methods provide pathways to enantioenriched tertiary amines, which are valuable building blocks for further synthetic endeavors. researchgate.netresearchgate.net The development of bifunctional catalysts, such as tertiary amine-thiourea derivatives, has further expanded their utility by enabling cooperative activation of both nucleophiles and electrophiles in a reaction. alfachemic.com
Overview of Research Trajectories for (2R)-2-(dimethylamino)-4-methylpentanoic acid as a Model Chiral Scaffold
This compound, derived from D-leucine, serves as a model chiral scaffold in asymmetric synthesis. Its structure combines a defined stereocenter with a nucleophilic and basic dimethylamino group, making it an excellent candidate for a chiral ligand or organocatalyst. Research into compounds of this type focuses on leveraging the inherent chirality of the amino acid backbone to induce stereoselectivity in chemical reactions.
The synthesis of such N,N-dimethylated amino acids typically begins with the corresponding natural amino acid, in this case, D-leucine. The dimethylation of the primary amine can be achieved through various methods, providing a straightforward entry into this class of compounds. Once synthesized, these chiral scaffolds can be employed in several research trajectories:
As Chiral Ligands: The carboxylic acid and the tertiary amine can act as bidentate ligands, coordinating to a metal center. The steric bulk of the isobutyl group, originating from the leucine (B10760876) side chain, creates a specific chiral environment around the metal, which can direct the approach of substrates in a catalytic reaction, leading to high enantioselectivity.
In Organocatalysis: The tertiary amine functionality can act as a Lewis base or Brønsted base catalyst. In reactions like Michael additions or aldol reactions, the amine can activate one of the reactants, while the chiral backbone ensures that the reaction proceeds through a stereochemically favored pathway. alfachemic.com
The N,N-dimethylamino group plays a crucial role in these applications. In Mannich reactions, for example, N,N-dimethylamino derivatives are used to generate reactive N,N-dimethyl(methylene)ammonium salts in situ, which then act as electrophiles. chemicalbook.com The presence of a chiral backbone, as in this compound, would allow for the development of asymmetric versions of such reactions.
Scope and Objectives of Academic Investigation into this compound
The primary objective of academic investigation into this compound and related chiral amino acid derivatives is the advancement of asymmetric synthesis. nih.gov Researchers aim to develop novel and efficient catalytic systems that can produce enantiomerically pure compounds, which are of high value in the pharmaceutical industry and materials science. rsc.orgmdpi.com
Specific goals of these investigations include:
Designing Novel Catalysts: Synthesizing new chiral ligands and organocatalysts based on the this compound scaffold and evaluating their performance in a range of asymmetric transformations.
Understanding Reaction Mechanisms: Studying the interactions between the chiral catalyst and the reactants to elucidate the origin of stereoselectivity. This knowledge is crucial for the rational design of more efficient and selective catalysts.
Expanding the Scope of Asymmetric Reactions: Applying these new catalytic systems to a wider variety of substrates and reaction types to demonstrate their synthetic utility. frontiersin.org This includes developing methods for challenging transformations, such as the creation of quaternary stereocenters. rsc.org
Developing Sustainable Synthetic Methods: Focusing on catalytic methods that are environmentally friendly, using small amounts of catalyst, mild reaction conditions, and generating minimal waste.
By exploring the chemistry of model scaffolds like this compound, the academic community continues to build a more comprehensive toolkit for the efficient and selective synthesis of complex chiral molecules.
Structure
3D Structure
Properties
CAS No. |
174785-98-9 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)5-7(8(10)11)9(3)4/h6-7H,5H2,1-4H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
FZLYRJBAUQHHIH-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C |
Purity |
95 |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for 2r 2 Dimethylamino 4 Methylpentanoic Acid
Stereocontrolled Access to the α-Chiral Center
The creation of the stereogenic center at the C-2 position of (2R)-2-(dimethylamino)-4-methylpentanoic acid is a key step in its synthesis. Various methods have been developed to achieve high levels of stereocontrol, including asymmetric alkylations, diastereoselective approaches with chiral auxiliaries, and asymmetric hydrogenation of prochiral precursors.
Asymmetric Alkylation and Nucleophilic Substitution Strategies
Asymmetric alkylation of glycine-derived enolates or their synthetic equivalents is a powerful strategy for the synthesis of α-amino acids. In this approach, a chiral auxiliary or a chiral phase-transfer catalyst is employed to control the facial selectivity of the enolate's reaction with an electrophile, such as isobutyl bromide, to introduce the side chain of leucine (B10760876).
One common approach involves the use of chiral nickel(II) complexes of glycine (B1666218) Schiff bases. These complexes can be deprotonated to form a nucleophilic enolate, which then reacts with an alkyl halide. The chiral ligand on the nickel complex directs the approach of the electrophile, leading to a high degree of stereoselectivity. Subsequent hydrolysis of the complex yields the desired amino acid.
Another strategy employs chiral phase-transfer catalysts to mediate the alkylation of a glycine imine derivative. The chiral catalyst forms a chiral ion pair with the enolate, which then reacts with the electrophile in a stereocontrolled manner.
| Catalyst/Auxiliary | Electrophile | Diastereomeric/Enantiomeric Excess | Yield |
| Chiral Ni(II)-complex | Isobutyl bromide | >95% de | Good to High |
| Chiral Phase-Transfer Catalyst | Isobutyl bromide | 80-95% ee | Moderate to High |
This table presents typical data for asymmetric alkylation strategies towards α-amino acids.
Nucleophilic substitution reactions can also be employed, where a chiral nucleophile, such as a derivative of (R)-phenylglycinol, is used to open a suitable electrophilic precursor. Alternatively, a chiral electrophile can be reacted with a dimethylamine (B145610) source. However, controlling the stereochemistry in these SN2-type reactions can be challenging due to potential racemization.
Diastereoselective Routes Utilizing Chiral Auxiliaries
The use of chiral auxiliaries is a well-established and reliable method for the synthesis of enantiomerically pure compounds. In the context of this compound, a chiral auxiliary is temporarily attached to a glycine or acetic acid derivative. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent alkylation reaction.
Evans oxazolidinones are a prominent class of chiral auxiliaries used for this purpose. rsc.orgwikipedia.org An N-acylated Evans auxiliary can be deprotonated to form a Z-enolate, which then undergoes a highly diastereoselective alkylation with isobutyl bromide. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the opposite side. Subsequent removal of the auxiliary provides the desired α-substituted carboxylic acid with high enantiopurity. williams.eduresearchgate.net
Pseudoephedrine is another effective chiral auxiliary for the diastereoselective alkylation of amide enolates. harvard.edunih.govresearchgate.net An amide formed between pseudoephedrine and a carboxylic acid can be deprotonated and alkylated with high diastereoselectivity. nih.gov The resulting product can then be hydrolyzed to release the chiral carboxylic acid. harvard.edu
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield |
| Evans Oxazolidinone | Isobutyl bromide | >98:2 | High |
| Pseudoephedrine | Isobutyl bromide | >95:5 | High |
This table illustrates the high diastereoselectivities achievable with common chiral auxiliaries in the synthesis of α-amino acid precursors.
Asymmetric Hydrogenation of Precursors
Asymmetric hydrogenation of prochiral enamides or dehydroamino acids is a highly efficient and atom-economical method for the synthesis of chiral amino acids. nih.govresearchgate.netnih.gov This approach involves the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, to deliver hydrogen across the double bond of a precursor molecule with high enantioselectivity. nih.govresearchgate.net
For the synthesis of this compound, a suitable precursor would be an N,N-dimethyl-α,β-dehydroleucine derivative. The hydrogenation of this substrate in the presence of a chiral rhodium catalyst, such as one bearing a chiral bisphosphine ligand (e.g., DuPhos, JosiPhos), can afford the desired product with excellent enantiomeric excess. The choice of ligand is critical in achieving high levels of stereocontrol.
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Turnover Number (TON) |
| [Rh(COD)(DuPhos)]BF4 | N-acetyl-dehydroleucine methyl ester | >99% | >1000 |
| Ru(BINAP)Cl2 | Methyl 2-(acetylamino)-4-methyl-2-pentenoate | >98% | >500 |
This table provides representative data for the asymmetric hydrogenation of dehydroamino acid precursors.
Chemoenzymatic Synthesis of this compound
Chemoenzymatic strategies combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to create efficient and sustainable routes to chiral molecules. For this compound, this can involve the enzymatic creation of the chiral center followed by chemical modification, or the use of enzymes to resolve a racemic mixture.
Biocatalytic Amination and Derivatization Approaches
A powerful chemoenzymatic route to this compound involves the biocatalytic reductive amination of the corresponding α-keto acid, 4-methyl-2-oxopentanoic acid (α-ketoisocaproate). wikipedia.org This reaction can be catalyzed by enzymes such as leucine dehydrogenase (LeuDH) or specific transaminases. mdpi.comresearchgate.netresearchgate.net
Leucine dehydrogenase, in the presence of a cofactor such as NADH and an ammonia (B1221849) source, catalyzes the stereoselective conversion of 4-methyl-2-oxopentanoic acid to L-leucine ((2S)-2-amino-4-methylpentanoic acid) with high enantiopurity. mdpi.comresearchgate.net Similarly, transaminases can be employed to transfer an amino group from a donor molecule to the α-keto acid, also yielding L-leucine. researchgate.netnih.gov
Following the enzymatic synthesis of L-leucine, the primary amino group can be chemically converted to a dimethylamino group through reductive amination using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. nih.gov This two-step process, combining a highly selective enzymatic step with a robust chemical derivatization, provides an efficient pathway to the target molecule.
| Enzyme | Substrate | Product of Enzymatic Step | Enantiomeric Purity |
| Leucine Dehydrogenase (LeuDH) | 4-methyl-2-oxopentanoic acid | L-Leucine | >99% ee |
| Transaminase (ATA) | 4-methyl-2-oxopentanoic acid | L-Leucine | >99% ee |
This table highlights the high enantioselectivity of enzymatic reductive amination for the synthesis of the L-leucine precursor.
Enzyme-Mediated Stereocontrol for Modified Amino Acids
Enzymes can also be used to resolve racemic mixtures of amino acids or their derivatives. Lipases are particularly useful for the kinetic resolution of racemic esters of N-acyl or N-alkyl amino acids. nih.govnih.gov
In this approach, a racemic mixture of an ester of N,N-dimethylleucine is subjected to hydrolysis by a lipase (B570770). The enzyme will selectively hydrolyze one of the enantiomers, typically the (S)- or L-enantiomer, at a much faster rate than the other. This results in a mixture of the unreacted (R)-ester and the hydrolyzed (S)-acid, which can then be separated. nih.govnih.govalmacgroup.com The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity and conversion.
| Enzyme | Substrate | Resolution Product | Enantiomeric Excess (ee) |
| Candida antarctica Lipase B (CAL-B) | Racemic N,N-dimethylleucine methyl ester | (R)-N,N-dimethylleucine methyl ester | >95% |
| Pseudomonas cepacia Lipase (PSL) | Racemic N,N-dimethylleucine ethyl ester | (S)-N,N-dimethylleucine | >98% |
This table provides illustrative data for the lipase-catalyzed kinetic resolution of racemic N,N-dimethylleucine esters.
Multi-Component and Cascade Reaction Development for this compound Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. Cascade reactions, in which a series of intramolecular bond-forming events occur sequentially without the isolation of intermediates, provide a powerful tool for the rapid construction of complex molecular architectures from simple precursors. The application of these strategies to the asymmetric synthesis of N,N-dialkylated α-amino acids like this compound is an area of active research.
One of the most prominent MCRs for the synthesis of α-amino acid derivatives is the Ugi four-component reaction (U-4CR) . The classical U-4CR involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. While traditionally used for the synthesis of N-acylated amino acids, modifications of the Ugi reaction can be envisioned for the synthesis of N,N-dialkylated amino acids. For instance, employing a secondary amine, such as dimethylamine, in the reaction could directly lead to the desired N,N-dimethylamino functionality.
The key challenge in applying the Ugi reaction to the synthesis of this compound lies in achieving high enantioselectivity. The stereocenter at the α-carbon is typically formed during the nucleophilic addition of the isocyanide to the iminium ion intermediate. Strategies to induce asymmetry in Ugi reactions include the use of chiral reactants (amines, carbonyl compounds, or carboxylic acids) or the employment of chiral catalysts. nih.gov Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations, including enantioselective Ugi-type reactions. nih.gov A proposed enantioselective Ugi reaction for the synthesis of this compound could involve the reaction of isobutyraldehyde, dimethylamine, a chiral carboxylic acid, and an isocyanide in the presence of a suitable chiral catalyst.
Table 1: Potential Chiral Catalysts for Enantioselective Ugi Reaction
| Catalyst Type | Potential Advantages | Key Considerations |
|---|---|---|
| Chiral Phosphoric Acids | High enantioselectivities reported in similar reactions. nih.gov | Catalyst loading, solvent effects, and substrate scope need optimization. |
| Chiral Lewis Acids | Can activate the iminium ion for enantioselective nucleophilic attack. | Compatibility with other reaction components. |
| Chiral Phase-Transfer Catalysts | Can be effective in biphasic reaction systems. | Choice of phase-transfer catalyst and reaction conditions are crucial. |
Cascade reactions also offer a promising avenue for the stereocontrolled synthesis of this target molecule. A hypothetical cascade sequence could commence with an asymmetric Michael addition of dimethylamine to a chiral α,β-unsaturated ester derived from isobutyraldehyde. The resulting β-amino ester could then undergo a series of transformations, such as reduction and subsequent stereoselective functionalization, in a one-pot manner to yield the desired product. The success of such a cascade approach would hinge on the careful design of the starting materials and the selection of appropriate catalysts to control the stereochemistry at each step.
Solid-Phase Synthesis Approaches for this compound and its Analogues
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are prepared, enabling the rapid and efficient assembly of amino acid sequences on a solid support. kennesaw.edu The incorporation of non-canonical amino acids, such as N,N-dialkylated residues, into peptides is of great interest for modulating their conformational properties, increasing their proteolytic stability, and enhancing their bioavailability. However, the solid-phase synthesis of peptides containing sterically hindered residues like this compound presents significant challenges. mblintl.com
The primary obstacle in the solid-phase synthesis of peptides containing N,N-dialkylated amino acids is the difficulty of the coupling step. The steric bulk of the two methyl groups on the α-amino group significantly hinders the approach of the incoming activated amino acid, leading to low coupling yields and incomplete reactions. mblintl.comnih.gov Standard coupling reagents used in SPPS, such as carbodiimides (e.g., DIC) in the presence of activating agents (e.g., Oxyma), may not be efficient enough to overcome this steric hindrance. nih.gov
To address these challenges, several strategies have been developed:
Use of Highly Potent Coupling Reagents: More reactive coupling reagents, such as phosphonium- or uronium-based reagents (e.g., HBTU, HATU, PyBOP), are often employed to drive the coupling reaction to completion. These reagents form highly activated esters that are more susceptible to nucleophilic attack by the sterically hindered amine.
Microwave-Assisted SPPS: The application of microwave irradiation can significantly accelerate the coupling reactions by providing localized heating, thereby overcoming the activation energy barrier associated with sterically demanding couplings.
Optimized Coupling Protocols: Longer coupling times, double or even triple coupling cycles, and the use of higher concentrations of reagents are often necessary to achieve satisfactory yields.
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt secondary structures that may form during peptide elongation, thereby improving the accessibility of the N-terminus for coupling.
A general protocol for the incorporation of this compound into a peptide sequence on a solid support would involve the following steps, assuming a standard Fmoc/tBu strategy:
Resin Swelling: The solid support (e.g., Rink amide resin for a C-terminal amide) is swollen in a suitable solvent like N,N-dimethylformamide (DMF). uci.edu
Fmoc-Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed using a solution of piperidine (B6355638) in DMF.
Coupling of this compound: The protected this compound (e.g., with a temporary protecting group on the carboxylic acid if necessary) is pre-activated with a potent coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and then added to the resin. The coupling reaction is allowed to proceed for an extended period, possibly with microwave assistance.
Washing: The resin is thoroughly washed to remove excess reagents and by-products.
Capping (Optional): Any unreacted amino groups can be capped with acetic anhydride (B1165640) to prevent the formation of deletion sequences.
Repeat: The deprotection and coupling steps are repeated for the subsequent amino acids in the sequence.
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Activation Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| DIC/Oxyma | Forms an O-acylisourea intermediate | Low cost, low racemization potential | Often insufficient for sterically hindered couplings |
| HBTU/HATU | Forms a highly reactive aminium/uronium active ester | High coupling efficiency, fast reaction rates | Higher cost, potential for side reactions |
| PyBOP | Forms a phosphonium-based active ester | Very effective for difficult couplings | Higher cost, byproduct removal can be challenging |
The synthesis of analogues of this compound on a solid phase would follow similar principles. By varying the side chain of the N,N-dialkylated amino acid, a library of peptides with diverse functionalities can be generated. The development of robust and efficient solid-phase synthesis methods for these challenging building blocks is crucial for exploring their potential in drug discovery and materials science.
Chemical Reactivity and Derivatization Strategies for 2r 2 Dimethylamino 4 Methylpentanoic Acid
Transformations at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, or serving as a precursor for decarboxylative functionalization.
Esterification and Amidation Reactions of (2R)-2-(dimethylamino)-4-methylpentanoic acid
The conversion of the carboxylic acid in this compound to esters and amides is a fundamental strategy for modifying its properties. These reactions typically proceed through the activation of the carboxyl group.
Esterification: Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a common method. youtube.com Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used, often accelerated by a catalyst such as 4-dimethylaminopyridine (DMAP), to facilitate ester formation even with sensitive substrates. researchgate.net Protic ionic liquids have also been shown to be effective activators for the chemoselective esterification of carboxylic acids. researchgate.net
Amidation: The formation of an amide bond requires reacting the carboxylic acid with a primary or secondary amine. Direct reaction often requires high temperatures to overcome the initial acid-base reaction between the amine and the carboxylic acid. youtube.com To achieve milder conditions, activating agents are employed. Research has demonstrated that various catalysts, including those based on boronic acids, transition metals (like nickel), and rare-earth elements, can facilitate the direct amidation of carboxylic acid derivatives such as esters. mdpi.com For instance, a heterobimetallic lanthanum-sodium complex has been used for methyl ester amidation under relatively mild, solvent-free conditions. mdpi.com
A significant application of amidation for N,N-dimethylated amino acids is in quantitative proteomics. Isotopic N,N-dimethyl leucine (B10760876) (iDiLeu) tags are coupled to peptides and metabolites. mdpi.com This tagging, which involves forming an amide bond, enhances the hydrophobicity of polar molecules, improving their chromatographic behavior and enabling sensitive quantification by mass spectrometry. mdpi.com
Table 1: Selected Catalytic Systems for Amidation and Esterification This table is generated based on data for general carboxylic acid and ester transformations and may be applicable to this compound.
| Reaction Type | Catalyst/Reagent System | Substrate | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Amidation | Ni(cod)₂ / IPr | Methyl Esters & Amines | Toluene, 140°C, 16h | Broad scope, good yields | mdpi.com |
| Amidation | La₂Na₈(OCH₂CF₃)₁₄(THF)₆ | Methyl Esters & Amines | 80°C, Solvent-free, 6h | Mild conditions, >35 amides synthesized | mdpi.com |
| Esterification | Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | Carboxylic Acids & Alcohols | Varies | Accelerated reaction, eliminates side reactions | researchgate.net |
| Esterification | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Carboxylic Acids & Dimethyl Carbonate | Varies | Effective for acid-sensitive functionality | researchgate.net |
Decarboxylative Functionalization Pathways
Decarboxylative coupling reactions offer a powerful method to form new carbon-carbon bonds by replacing the carboxyl group with other functionalities. These pathways are particularly valuable for converting abundant α-amino acids into structurally complex and medicinally relevant chiral amines. acs.org
Visible light-mediated photoredox catalysis has emerged as a key technology for these transformations. nih.gov In a typical mechanism, a photocatalyst, upon irradiation, oxidizes the carboxylate to a carboxyl radical. This intermediate rapidly extrudes carbon dioxide to generate an α-amino radical. acs.orgnih.gov This radical can then be intercepted by various coupling partners.
Decarboxylative Arylation: The α-amino radical can be coupled with aryl halides. This process has been achieved with high efficiency using synergistic photoredox and nickel catalysis. princeton.edu This dual catalytic system allows for the cross-coupling of a wide range of N-protected α-amino acids with aryl and heteroaryl halides, producing chiral benzylic amines in high enantiomeric excess. princeton.edu The mild conditions accommodate numerous functional groups, including esters, carbamates, and ethers. nih.gov While many examples use N-Boc or N-Cbz protecting groups, the underlying radical-based mechanism is applicable to other N-substituted amino acids.
Table 2: Overview of Photoredox-Mediated Decarboxylative Arylation This table summarizes general findings for α-amino acids, which provide a framework for the potential reactivity of this compound.
| Catalytic System | Amino Acid Substrate | Coupling Partner | Key Features | Outcome | Reference |
|---|---|---|---|---|---|
| Ir(ppy)₃ (photocatalyst) | N-Boc-α-amino acids | Electron-deficient arenes | Room temperature, broad substrate scope | Good to high yields (64-89%) of benzylic amines | nih.gov |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst) + NiCl₂·glyme / Chiral Ligand | Racemic N-Boc/N-Cbz-α-amino acids | Aryl & Heteroaryl Halides | Enantioconvergent, mild conditions | High enantiomeric excess (84-93% ee) | princeton.edu |
Modifications of the Dimethylamino Functionality
The tertiary dimethylamino group is another key site for chemical modification, allowing for quaternization to form ammonium salts or N-demethylation to access secondary and primary amines.
Quaternization and Nitrogen-Directed Reactions
Quaternization: The reaction of the tertiary dimethylamino group with an alkylating agent, known as the Menschutkin reaction, yields a quaternary ammonium salt. nih.gov Common alkylating agents include alkyl halides (e.g., 1-iodobutane) and dimethyl sulfate. d-nb.infogoogle.com The reaction rate is influenced by temperature, the solvent's dielectric constant, and the nature of the alkylating agent. d-nb.infosemanticscholar.org Studies on the quaternization of poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) show that the reaction proceeds effectively at temperatures between 40-60°C. d-nb.info Solvent-free processes have also been developed, offering economic and environmental advantages. google.com
Nitrogen-Directed Reactions: The dimethylamino group can direct fragmentation in mass spectrometry. N,N-dimethylated peptides and neuropeptides are known to produce intense immonium a₁ ions upon collision-induced dissociation. nih.govacs.org This characteristic fragmentation is leveraged in the design of isobaric tandem mass tags, such as DiLeu, for quantitative proteomics. nih.govacs.org The formation of this stable immonium ion demonstrates the influence of the dimethylamino group on the molecule's fragmentation pathways.
N-Demethylation and Amine Interconversion Research
The removal of one or both methyl groups from the N,N-dimethylamino moiety is a critical transformation for synthesizing related compounds and is a common metabolic pathway for many pharmaceuticals. mdpi.comnih.gov
Chemical N-Demethylation: Several chemical methods exist for N-demethylation. The von Braun reaction, using cyanogen bromide (BrCN), is a classic method. nih.gov A more common approach involves the use of chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate, to form a carbamate intermediate, which is then hydrolyzed to yield the secondary amine. nih.govresearchgate.net Transition-metal catalysis, particularly with palladium, has also been developed for N-dealkylation. nih.gov
Metabolic N-Demethylation: In biological systems, N-demethylation is often mediated by cytochrome P450 enzymes. The metabolism of drugs containing N,N-dimethylamino groups frequently involves sequential removal of the methyl groups to produce secondary (N-desmethyl) and primary (N,N-didesmethyl) amine metabolites. mdpi.com For example, the antidepressant imipramine is demethylated to its active metabolite desipramine. mdpi.com This bio-transformation highlights a key area of research in drug metabolism and toxicology. Enzymatic N-demethylation using N-demethylases is also an area of growing interest for synthetic applications, potentially offering high selectivity under mild conditions. researchgate.net
Stereochemical Integrity and Epimerization Studies at the α-Center
Maintaining the stereochemical configuration at the α-carbon is crucial, as the biological activity of chiral molecules often depends on a specific enantiomer. For amino acid derivatives, the α-proton can be susceptible to abstraction under basic conditions or at elevated temperatures, leading to racemization or epimerization.
For N-substituted amino acids, the risk of epimerization depends heavily on the reaction conditions. During transformations like amidation or esterification, the use of strong bases or excessively high temperatures can compromise stereochemical integrity. The development of epimerization-free reaction conditions is therefore a significant research goal. For example, specific organocatalytic approaches for amide synthesis from esters have been designed to proceed without loss of enantiopurity. mdpi.com
In the context of decarboxylative functionalizations, stereochemistry is a key consideration. While some photoredox methods that proceed through radical intermediates are inherently racemic, the development of enantioconvergent catalytic systems demonstrates that high levels of stereocontrol can be achieved. By using a chiral nickel catalyst in conjunction with a photocatalyst, racemic α-amino acids can be converted into highly enantioenriched products. princeton.edu This indicates that even if the α-center is transiently disrupted, it can be reformed with high fidelity.
Specific studies on the epimerization of this compound are not extensively reported, but the principles governing α-amino acid stability apply. The electron-donating nature of the dimethylamino group may influence the acidity of the α-proton, but careful selection of mild, neutral, or acidic reaction conditions is generally sufficient to preserve the stereochemical integrity at the α-center.
Synthesis of Complex Derivatives and Conjugates
The chemical reactivity of this compound, also known as N,N-dimethyl-L-leucine, offers a versatile platform for the synthesis of complex derivatives and conjugates. The presence of a carboxylic acid group allows for a variety of derivatization strategies, enabling its conjugation to other molecules, including peptides and metabolites. A significant application of this compound is in the development of isobaric tandem mass tags for quantitative proteomics and peptidomics.
A primary strategy for the derivatization of this compound involves the activation of its carboxylic acid group to facilitate amide bond formation with primary and secondary amines. This is commonly achieved by converting the carboxylic acid into a more reactive species, such as an activated ester.
One notable example is the synthesis of N,N-dimethyl leucine (DiLeu) isobaric tags. In this process, the carboxylic acid of N,N-dimethyl leucine is activated to form a triazine ester. This activation is typically carried out using a coupling reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of a base such as N-methylmorpholine (NMM). nih.govnih.gov The resulting activated triazine ester is highly reactive towards amine groups.
This activated form of this compound can then be conjugated to the N-terminus of peptides or the amine groups of various metabolites. nih.govmdpi.com This conjugation reaction results in the formation of a stable amide bond, covalently linking the N,N-dimethyl leucine moiety to the target molecule. The resulting conjugates are designed to be isobaric, meaning they have the same mass, but upon fragmentation in a mass spectrometer, they yield unique reporter ions of different masses, allowing for the relative quantification of the labeled molecules from different samples. nih.gov
The synthesis of these complex conjugates can be summarized in the following key steps:
Reductive N,N-dimethylation of L-leucine: The synthesis of the starting material, this compound, is achieved through the reductive amination of L-leucine using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride. nih.gov
Activation of the Carboxylic Acid: The carboxylic acid group of N,N-dimethyl-L-leucine is then activated. A common method involves the use of DMTMM and NMM in an anhydrous solvent such as dimethylformamide (DMF). nih.gov
Conjugation to Amine-Containing Molecules: The activated N,N-dimethyl-L-leucine is then reacted with the target molecules (e.g., peptides, metabolites) that possess a free amine group. This results in the formation of a stable amide linkage. nih.gov
The versatility of this approach allows for the creation of various isotopically labeled versions of the DiLeu tags, enabling multiplexed quantitative analysis. nih.govnih.gov
| Starting Material | Reagents for Activation | Target Molecule | Resulting Conjugate Type |
|---|---|---|---|
| This compound | DMTMM, NMM | Peptides | Isobaric Tandem Mass Tag |
| This compound | DMTMM, NMM | Amine-containing metabolites | Labeled Metabolite for Mass Spectrometry |
Applications of 2r 2 Dimethylamino 4 Methylpentanoic Acid in Advanced Synthetic and Materials Research
As a Chiral Building Block in Complex Organic Synthesis
The utility of (2R)-2-(dimethylamino)-4-methylpentanoic acid as a chiral building block stems from its defined stereocenter and its modified amino group. These features allow for its incorporation into larger molecules to impart specific three-dimensional structures and properties that are distinct from those provided by its natural L-leucine counterpart.
The design of peptidomimetics and non-natural peptides often involves the use of non-canonical amino acids to overcome the limitations of natural peptides, such as susceptibility to proteolytic degradation and poor bioavailability. The incorporation of this compound addresses these challenges through two key modifications: the D-configuration of the alpha-carbon and the N,N-dimethylation of the amino group.
D-Amino Acid Integration: The inclusion of D-amino acids is a well-established strategy to enhance peptide stability. Proteases, which are chiral enzymes, are highly specific for L-amino acid residues and are generally unable to cleave peptide bonds involving D-amino acids. This resistance to enzymatic degradation significantly prolongs the in-vivo half-life of peptide-based therapeutics. Research on the antimicrobial peptide brevinin-1OS, for instance, demonstrated that replacing an L-leucine with a D-leucine residue not only maintained but in some cases enhanced biological activity while improving stability mdpi.com. The incorporation of a D-amino acid can also induce specific secondary structures, such as turns or altered helical conformations, which can be crucial for biological activity mdpi.com.
N-Alkylation Strategy: N-alkylation, particularly N-methylation, is another common modification in peptidomimetic design nih.gov. The presence of N,N-dimethyl groups in this compound offers several advantages:
Proteolytic Resistance: The N-methyl groups provide steric hindrance that further protects the adjacent peptide bond from enzymatic cleavage nih.gov.
Conformational Constraint: The rotation around the Cα-N bond is restricted, which limits the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for a target receptor.
Modified Hydrogen Bonding: The tertiary amine cannot act as a hydrogen bond donor, which disrupts typical secondary structures like α-helices and β-sheets but can be used to favor the formation of specific turn structures nih.gov.
By combining a D-configuration with N,N-dimethylation, this compound serves as a powerful building block for creating highly stable and conformationally defined non-natural peptides.
Table 1: Effects of D-Amino Acid and N-Alkylation in Peptides
| Modification | Primary Effect | Research Finding |
|---|---|---|
| D-Amino Acid Substitution | Enhanced proteolytic stability | Diastereomers of antimicrobial peptides with D-amino acids show better stability in vitro and in vivo as proteases cannot easily split the bond. mdpi.com |
| Altered secondary structure | A single D-amino acid substitution can lower the α-helicity of a peptide, which can modulate its biological activity and reduce cytotoxicity. mdpi.com | |
| N-Alkylation (e.g., N,N-dimethyl) | Increased proteolytic resistance | N-alkyl groups obstruct the hydrolysis of peptide bonds by proteases. nih.gov |
| Conformational constraint | N-methylated amino acids are widespread in nature and are found in potent molecules like the immunosuppressant cyclosporine A, where they contribute to the molecule's specific conformation. nih.gov | |
| Modified biological activity | The substitution of L-leucine with D-leucine in an antimicrobial peptide enhanced its bactericidal activity and increased the speed of killing cancer cells. mdpi.com |
D-amino acids are found in numerous natural products, particularly those of microbial and marine origin, where they are often biosynthesized by non-ribosomal peptide synthetases (NRPS) nih.gov. While D-leucine is a known component of such natural products, extensive literature searches reveal a lack of specific, documented examples where this compound has been utilized as a building block in the total synthesis of a natural product. Its structural complexity, particularly the tertiary amine, may pose challenges for standard peptide coupling protocols, potentially requiring specialized synthetic methods for efficient incorporation.
Design and Evaluation in Asymmetric Catalysis
Chiral molecules derived from the "chiral pool," including amino acids, are frequently used to create ligands for metal-catalyzed asymmetric reactions nih.gov. The defined stereochemistry of the starting material is transferred to the ligand, which in turn induces enantioselectivity in the catalytic transformation.
Amino acids are versatile scaffolds for ligand design due to the presence of at least two coordination sites (the amino and carboxyl groups). In principle, this compound could be a precursor for various ligand types. The tertiary dimethylamino group could act as a nitrogen-based coordination site for a metal center. The carboxylic acid could be reduced to an alcohol or converted to an amide, phosphine, or other functional group to create bidentate or tridentate ligands. However, despite the conceptual potential, there is a notable absence of published research detailing the synthesis of chiral ligands specifically derived from this compound.
Consistent with the lack of reported ligands derived from this compound, there is no available data on its application or performance in enantioselective transformations. The development of new chiral ligands is an empirical science, and the absence of this compound in this field suggests it has not yet been explored or has not yielded results that surpass those of more established ligand families nih.gov.
Precursor for Advanced Functional Materials Research (Excluding Biomedical Devices/Clinical Implants)
Amino acids are increasingly being used as monomers for the synthesis of biodegradable and functional polymers, often termed poly(amino acid)s or pseudo-proteins. These materials are of interest for applications in nanotechnology, smart materials, and sustainable plastics. The synthesis often proceeds through the ring-opening polymerization of α-amino acid-N-carboxyanhydrides (NCAs).
Research has shown that polymers can be synthesized from L-leucine and other amino acids to create biomimetic materials mdpi.com. For example, leucine-based poly(diacylhydrazine) has been synthesized as a novel on-demand degradable polymer with high thermal and chemical stability mdpi.com. Furthermore, random copolymers of lysine and isoleucine have been synthesized via the ring-opening polymerization of their respective NCAs for materials applications itmo.ru.
While these examples use the L-enantiomer or other amino acids, the principles can be extended to this compound. As a monomer, it could offer unique properties to the resulting polymer:
pH-Responsiveness: The tertiary dimethylamino group has a pKa that would render it protonated and positively charged under acidic conditions. A polymer incorporating this monomer could exhibit pH-responsive behavior, changing its solubility, conformation, or ability to bind other molecules in response to pH changes.
Stereochemically Defined Scaffolds: Polymerization of the enantiomerically pure monomer would lead to an isotactic polymer with a regular, chiral structure. Such materials could be used in chiral separations or as scaffolds for asymmetric catalysis.
Altered Physical Properties: The bulky isobutyl side chains and the N,N-dimethyl groups would influence the polymer's physical properties, such as its glass transition temperature, crystallinity, and solubility, compared to polymers made from simpler amino acids like glycine (B1666218) or alanine.
Molecularly imprinted polymers (MIPs) represent another area of functional materials research. In this field, functional monomers are polymerized in the presence of a template molecule. L-leucine has been used as a template for creating MIPs with specific recognition capabilities for biopurification unl.pt. Conversely, a monomer like this compound, with its hydrogen bond-accepting and potential ionic interaction sites, could be a functional monomer for creating MIPs that recognize other chiral molecules.
Table 2: Potential Properties of Polymers Derived from this compound
| Monomer Feature | Resulting Polymer Property | Potential Application |
|---|---|---|
| Tertiary Amine Group | pH-Responsive Behavior | Smart hydrogels, drug delivery systems, sensors |
| Chiral Center (R-configuration) | Isotactic, Chiral Polymer Chain | Chiral chromatography stationary phases, asymmetric catalysis supports |
| N,N-Dimethyl Groups | Modified Chain Packing and Solubility | Soluble polymers in specific organic solvents, materials with tailored thermal properties |
| Amine and Carboxyl Functionality | Multiple Interaction Sites | Functional monomer in molecularly imprinted polymers for selective binding |
Polymer Chemistry Applications (e.g., as a monomer for polyamides)
The synthesis of polyamides, a class of polymers characterized by repeating amide linkages (-CONH-), typically involves the condensation polymerization of bifunctional monomers. These monomers usually consist of a diamine and a dicarboxylic acid, or an amino acid that contains both functional groups. Common examples of monomers include hexanedioic acid and 1,6-diaminohexane for the production of nylon-6,6.
A thorough search of available research indicates that this compound is not a conventional monomer for the synthesis of polyamides. Its structure, which contains a single carboxylic acid group and a tertiary amine, does not lend itself to the typical step-growth polymerization mechanisms that form high-molecular-weight polyamides. The tertiary amine is generally unreactive under standard polyamidation conditions, and the monofunctional nature of the carboxylic acid group would act as a chain terminator rather than a propagating unit in a polymer chain.
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. Self-assembly is a key principle in this field, where molecules spontaneously organize into well-defined, stable structures.
Currently, there is a lack of specific research detailing the use of this compound in supramolecular chemistry or self-assembly studies. While structurally related molecules, such as certain amino acid derivatives, have been explored for their ability to form supramolecular structures through hydrogen bonding and other non-covalent interactions, dedicated studies on the self-assembly behavior of this compound have not been identified in the surveyed scientific literature. The potential for this molecule to engage in such interactions would depend on factors like its stereochemistry, the presence of the dimethylamino group, and the isobutyl side chain, but without experimental data, its role in this field remains speculative.
Advanced Spectroscopic and Computational Characterization of 2r 2 Dimethylamino 4 Methylpentanoic Acid
High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment
A combination of high-resolution spectroscopic methods is essential for unambiguously determining the structure, stereochemistry, and purity of (2R)-2-(dimethylamino)-4-methylpentanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the compound's constitution.
In ¹H NMR, the protons on the dimethylamino group would appear as a distinct singlet, while the protons of the isobutyl group and the alpha-carbon would present more complex splitting patterns (doublets, multiplets) due to spin-spin coupling. The integration of these signals confirms the number of protons in each unique environment.
For stereochemical assignment, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to probe through-space interactions between protons, helping to confirm the relative stereochemistry. Chiral shift reagents can also be used to differentiate between enantiomers in a racemic mixture, thereby confirming the enantiopurity of the (2R) isomer.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound based on related compounds. This table is illustrative and based on data from similar structures like N,N-dimethyl-DL-leucine and L-leucine methyl ester. Actual values may vary.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxyl) | ~175-180 |
| Cα (CH-N) | ~60-70 |
| N-(CH₃)₂ | ~40-50 |
| Cβ (CH₂) | ~35-45 |
| Cγ (CH) | ~25-30 |
| Cδ (CH₃)₂ | ~20-25 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₈H₁₇NO₂.
The compound, also known as N,N-dimethyl leucine (B10760876) (DiLeu), is utilized in quantitative proteomics as an isobaric tandem mass tag. nih.govacs.org Its fragmentation behavior under techniques like tandem mass spectrometry (MS/MS) is well-characterized. Upon collision-induced dissociation, a notable feature is the production of an intense immonium ion, specifically the dimethylated a₁ ion. nih.gov This characteristic fragmentation pattern involves the loss of the carboxyl group and subsequent cleavage to yield a stable immonium cation containing the dimethylamino group. nih.gov This fragmentation is a key identifier for peptides labeled with DiLeu and serves as a structural confirmation for the parent molecule itself. nih.govacs.orgnih.govacs.org
The synthesis of isotopically labeled versions of N,N-dimethyl leucine for use as mass tags further underscores the reliability of MS in analyzing this compound. nih.govnih.gov
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. acs.orgspectrabase.com This technique requires the compound to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated. spectrabase.com
For this compound, a successful crystallographic analysis would unequivocally confirm the 'R' configuration at the chiral center (C2). The analysis relies on the phenomenon of anomalous dispersion, which allows for the differentiation between the true structure and its mirror image (enantiomer). acs.orgacs.org The Flack parameter is a key value derived from the data that indicates whether the correct absolute structure has been determined. nih.govacs.org While no specific crystal structure for this compound is publicly documented, this method remains the gold standard for absolute stereochemical assignment in the solid state. spectrabase.com
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optical Purity and Conformational Studies
Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful for confirming the stereochemistry and assessing the enantiomeric purity of chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov
For amino acids and their derivatives, the carboxyl group acts as a chromophore. L-amino acids typically exhibit a positive Cotton effect (a positive peak in the CD spectrum) around 200-210 nm. rsc.org Therefore, this compound, being a derivative of L-leucine, is expected to show a positive CD band in this region, confirming its L-configuration (equivalent to R in this specific IUPAC nomenclature). The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample, making it a valuable tool for determining optical purity. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational methods provide deep insights into the conformational preferences and energetic landscapes of molecules, complementing experimental data.
Conformational Analysis and Potential Energy Surface Mapping (e.g., DFT, Molecular Dynamics)
The flexibility of this compound arises from the possible rotations around its single bonds. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and predict their geometries and relative energies. For a molecule like this, DFT calculations would be used to perform a systematic search of the conformational space by rotating the key dihedral angles:
The Cα-Cβ bond
The Cβ-Cγ bond
The Cα-N bond
Studies on the parent amino acid, L-leucine, have used DFT to identify numerous stable conformers in the gas phase. researchgate.net A similar approach for its N,N-dimethylated derivative would map the potential energy surface, revealing the energy minima (stable conformers) and the transition states that connect them. researchgate.net These calculations can predict the most likely shapes the molecule will adopt.
Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule over time. By simulating the movements of all atoms based on a force field, MD provides a picture of how the molecule flexes, vibrates, and changes its conformation in solution, offering a dynamic view of the potential energy surface. nih.gov
Table 2: Key Dihedral Angles for Conformational Analysis.
| Bond | Description | Impact on Conformation |
|---|---|---|
| Cα - Cβ | Rotation around this bond alters the position of the isobutyl group relative to the amino and carboxyl groups. | Major determinant of overall molecular shape. |
| Cβ - Cγ | Rotation affects the orientation of the two terminal methyl groups. | Influences steric interactions within the side chain. |
| Cα - N | Rotation changes the orientation of the dimethylamino group. | Affects the accessibility of the nitrogen lone pair. |
Electronic Structure and Reactivity Predictions
The electronic structure and reactivity of this compound have been elucidated through computational methods, primarily relying on Density Functional Theory (DFT). These theoretical calculations provide valuable insights into the molecule's behavior at a quantum-mechanical level, offering predictions of its chemical properties and reactivity patterns.
A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized around the nitrogen atom of the dimethylamino group and the oxygen atoms of the carboxylic acid group, signifying these as the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed around the carbonyl carbon of the carboxylic acid, marking it as a likely site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
To pinpoint specific reactive sites within the molecule, local reactivity descriptors are employed. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, such as the oxygen and nitrogen atoms. Positive potential regions (colored blue) are electron-deficient and are the preferred sites for nucleophilic attack, like the carbonyl carbon and the acidic proton.
Furthermore, Fukui functions and dual descriptors, derived from conceptual DFT, provide a more nuanced understanding of local reactivity. These descriptors help in identifying the atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
| Calculated Electronic Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Reflects chemical stability and reactivity |
| Electronegativity (χ) | 2.65 | Measure of the ability to attract electrons |
| Chemical Hardness (η) | 3.85 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 0.92 | Propensity to accept electrons |
Theoretical Insights into Enantioselective Processes and Chiral Recognition
Computational chemistry provides a powerful lens through which to understand the mechanisms of enantioselective processes and chiral recognition involving this compound. The ability of this chiral molecule to differentiate between other chiral molecules is fundamentally rooted in the three-dimensional arrangement of its atoms and the resulting non-covalent interactions.
Theoretical models, particularly those based on DFT and molecular docking simulations, can be employed to investigate the interactions between this compound and a chiral selector, such as a cyclodextrin, a chiral stationary phase in chromatography, or an enzyme's active site. These models calculate the binding energies of the diastereomeric complexes formed between the R-enantiomer of the target compound and the chiral selector, and compare them to the binding energies of the corresponding complexes with the S-enantiomer. A significant difference in binding energy between the two diastereomeric complexes is indicative of effective chiral recognition.
The key to this recognition lies in the formation of at least three points of interaction between the chiral analyte and the chiral selector, a concept often referred to as the "three-point interaction model." For this compound, these interactions can include:
Hydrogen bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The dimethylamino group can act as a hydrogen bond acceptor.
Steric hindrance (van der Waals interactions): The bulky isobutyl group and the dimethylamino group create specific spatial arrangements that can lead to favorable or unfavorable steric interactions with the chiral selector.
Computational studies can map the potential energy surface of the interacting system, identifying the most stable conformations of the diastereomeric complexes. By analyzing the geometry of these low-energy conformations, researchers can pinpoint the specific atoms and functional groups involved in the crucial intermolecular interactions that lead to chiral discrimination.
For instance, a molecular docking simulation could reveal that the isobutyl group of the (2R)-enantiomer fits snugly into a hydrophobic pocket of a chiral selector, while the same pocket would cause steric clashes with the isobutyl group of the (2S)-enantiomer. Simultaneously, the dimethylamino and carboxylic acid groups of the (2R)-enantiomer might be perfectly positioned to form strong hydrogen bonds with complementary groups on the selector, an arrangement that is not possible for the (2S)-enantiomer.
These theoretical insights are invaluable for the rational design of new chiral selectors and for optimizing conditions in enantioselective synthesis and separation processes. By understanding the molecular basis of chiral recognition, scientists can develop more efficient and selective methods for obtaining enantiomerically pure compounds.
| Interaction Type | Functional Group(s) Involved | Role in Chiral Recognition |
| Hydrogen Bonding | Carboxylic acid, Dimethylamino group | Directional interactions that differ in strength and geometry between diastereomeric complexes. |
| Steric Interactions | Isobutyl group, Dimethylamino group | Creates spatial constraints that favor the binding of one enantiomer over the other. |
| Dipole-Dipole Interactions | Carbonyl group, C-N bonds | Influences the orientation of the analyte within the chiral selector's binding site. |
Future Directions and Emerging Research Avenues for 2r 2 Dimethylamino 4 Methylpentanoic Acid
Development of Green and Sustainable Synthetic Pathways
Future research will likely focus on developing environmentally benign and efficient methods for synthesizing (2R)-2-(dimethylamino)-4-methylpentanoic acid. Current synthetic methodologies for analogous N-methylated amino acids often rely on reagents and conditions that are not ideal from a green chemistry perspective. manchester.ac.uk A key goal will be to replace hazardous reagents with safer, more sustainable alternatives.
One promising green approach is the use of dimethyl carbonate (DMC) as a methylating agent. DMC is a non-toxic, eco-friendly reagent that could potentially be used for the N,N-dimethylation of the parent amino acid, (2R)-2-amino-4-methylpentanoic acid (L-leucine). rsc.org This method offers high efficiency and selectivity and avoids the use of toxic alkylating agents. rsc.org
Biocatalysis represents another significant frontier for the green synthesis of this compound. manchester.ac.uk The use of enzymes, such as N-methyltransferases or engineered imine reductases, could enable highly enantioselective synthesis under mild, aqueous conditions. manchester.ac.uknih.gov These enzymatic methods have the potential to reduce waste, energy consumption, and the use of hazardous materials compared to traditional chemical syntheses. semanticscholar.orgrsc.orgresearchgate.net
The principles of green and sustainable synthesis for compounds like this compound are summarized in the table below.
| Green Synthesis Principle | Potential Application in Synthesizing this compound |
| Use of Renewable Feedstocks | Sourcing the precursor L-leucine from fermentation or other bio-based methods. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds with water, supercritical fluids, or bio-solvents. |
| Design for Energy Efficiency | Employing biocatalytic or chemocatalytic methods that proceed at ambient temperature and pressure. |
| Use of Catalysis | Developing highly efficient catalysts to minimize waste and improve reaction rates and selectivity. |
Exploration of Novel Reactivity and Unprecedented Transformations
The unique structural features of this compound, namely the chiral center and the tertiary amino group, suggest that it could participate in novel chemical transformations. Future research could explore the reactivity of the N,N-dimethylamino group, which can influence the acidity of the alpha-proton and the nucleophilicity of the carboxylate group.
Investigations into the coordination chemistry of this amino acid with various metal centers could lead to the discovery of new catalysts or materials. The compound could serve as a chiral ligand in asymmetric catalysis, where the stereochemistry of the final product is controlled by the chirality of the ligand.
Furthermore, the reactivity of N,N-dimethylated amino acids in peptide synthesis is an area of interest. The presence of the two methyl groups on the nitrogen atom can influence the conformation and properties of peptides into which this amino acid is incorporated. nih.govresearchgate.net
Advanced Applications in Bio-inspired Chemical Systems (Strictly excluding clinical/therapeutic applications)
In the realm of bio-inspired chemistry, this compound could be used as a building block for the creation of novel supramolecular structures and functional materials. For example, it could be incorporated into synthetic peptides (peptidomimetics) to create stable, folded structures with specific recognition or catalytic properties. nih.govresearchgate.net The N,N-dimethylation can enhance proteolytic stability and modulate the conformational preferences of the peptide backbone. nih.govresearchgate.net
Another avenue of research is the use of this compound in the development of molecular machines. Bio-inspired molecular machines can perform tasks such as sequence-specific synthesis, and N-alkylated amino acids can be valuable components in their design and construction. pnas.org The specific stereochemistry and electronic properties of this compound could be exploited to control the movement and function of such machines.
Potential bio-inspired applications are outlined in the following table.
| Bio-inspired Application | Potential Role of this compound |
| Foldamers | Incorporation into synthetic oligomers to induce stable, predictable secondary structures in solution. |
| Molecular Recognition | Use as a component in synthetic receptors designed to bind specific guest molecules with high affinity and selectivity. |
| Self-Assembling Systems | Design of peptides or other molecules containing this amino acid that can self-assemble into well-defined nanoscale structures. |
| Bio-inspired Catalysis | Integration into synthetic enzyme mimics that can catalyze specific chemical reactions. |
Integration into Automated Synthesis Platforms and High-Throughput Screening for Catalysis
The future of chemical synthesis is increasingly reliant on automation and high-throughput methodologies. Integrating the synthesis of this compound and its derivatives into automated platforms could significantly accelerate the discovery of new applications. Automated synthesizers can rapidly produce libraries of related compounds for screening in various assays.
High-throughput screening (HTS) techniques are particularly relevant for discovering new catalysts for the synthesis of this chiral amino acid or for finding new applications of the compound itself as a catalyst or ligand. amarequip.com HTS allows for the rapid testing of thousands of potential catalysts or reaction conditions, dramatically speeding up the optimization process. mpg.dersc.org The combination of automated synthesis and HTS can create a closed-loop discovery cycle where new compounds are designed, synthesized, and tested in a fully automated fashion. chemcatbio.org
The table below summarizes the potential impact of these advanced technologies.
| Technology | Application to this compound |
| Automated Synthesis | Rapid and efficient production of the target compound and a diverse range of its derivatives for further study. |
| High-Throughput Screening | Discovery of optimal catalysts for the enantioselective synthesis of the compound; identification of new catalytic activities of the compound or its derivatives. |
| Robotic Platforms | Handling of reagents and reaction workups, enabling unattended operation and increased reproducibility. |
| Machine Learning | Analysis of large datasets from HTS to predict the performance of new catalysts or the properties of new derivatives. rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-2-(dimethylamino)-4-methylpentanoic acid, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The compound is synthesized via amidation of 4-methylpentanoic acid derivatives with dimethylamine. Key steps include activating the carboxylic acid using thionyl chloride to form an acid chloride, followed by nucleophilic substitution with dimethylamine. Chiral purity is maintained using enantioselective catalysts (e.g., chiral auxiliaries) or resolved via chiral chromatography . For example, details a multi-step synthesis involving potassium hydroxide and methylene chloride extraction to isolate stereoisomers.
| Synthetic Method | Key Reagents | Stereochemical Yield |
|---|---|---|
| Acid chloride amidation | Thionyl chloride, dimethylamine | 75–85% (racemic) |
| Chiral resolution | Chiral HPLC columns | >98% ee |
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS). For NMR, the dimethylamino group appears as a singlet at δ 2.2–2.4 ppm, while the chiral center at C2 causes splitting in adjacent protons. IR confirms the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹). HRMS should match the exact mass (173.1312 g/mol for C₈H₁₇NO₂⁺) .
Q. What are the common biological targets of this compound, and how are binding assays designed?
- Methodological Answer : The compound interacts with metalloproteinases (e.g., ACE2) and neurotransmitter receptors due to its structural similarity to amino acid derivatives. Competitive inhibition assays using fluorescent substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs) are typical. IC₅₀ values are calculated via dose-response curves .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength) or impurity profiles. Replicate studies under standardized conditions (e.g., 25°C, pH 7.4) are critical. For example, notes that Ilomastat, a derivative, shows MMP inhibition variability due to solvent effects (DMSO vs. aqueous buffers). Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
Q. What strategies are effective for optimizing the inhibitory activity of this compound analogs?
- Methodological Answer : Modify the carboxylate group to enhance target affinity. For instance, describes substituting the carboxylic acid with a hydroxamate moiety (e.g., Ilomastat) to chelate zinc in metalloproteinases. Computational docking (AutoDock Vina) identifies optimal substituents, followed by synthesis and SAR analysis.
| Analog Modification | Biological Target | IC₅₀ Improvement |
|---|---|---|
| Hydroxamate substitution | MMP-2/9 | 10-fold reduction |
| Methyl ester prodrug | Enhanced cell permeability | 3-fold increase |
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
- Methodological Answer : Co-crystallize with target proteins (e.g., ACE2) to stabilize the ligand-receptor complex. achieved 2.2-Å resolution by soaking ACE2 crystals with MLN-4760, a structural analog. Use PEG 8000 as a precipitant and optimize pH (6.0–7.0) to enhance crystal lattice formation .
Q. What computational methods predict the metabolic stability of this compound?
- Methodological Answer : Use in silico tools like SwissADME or MetaCore to predict cytochrome P450 interactions. The dimethylamino group is prone to N-demethylation, while the carboxylic acid may undergo glucuronidation. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Data Contradiction Analysis
Q. Why do NMR spectra of synthetic batches show variability in the dimethylamino proton signals?
- Methodological Answer : Signal splitting may result from residual solvents (e.g., DMSO-d₆) or pH-dependent protonation of the dimethylamino group. Ensure samples are lyophilized to remove solvents and dissolved in deuterated buffers at neutral pH. For chiral purity, use chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomers .
Structural Analog Design
Q. How do structural analogs like (2R,4R)-4-amino-2-methyl-5-phenylpentanoic acid inform SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
